2-Chlorocypionic Acid
Description
2-Chloronicotinic acid (IUPAC name: 2-chloropyridine-3-carboxylic acid) is a halogenated derivative of nicotinic acid, characterized by a chlorine substituent at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. Its molecular formula is C₆H₄ClNO₂, with a molecular weight of 157.55 g/mol and a CAS registry number of 2942-59-8 . Key physicochemical properties include an XLogP3 value of 1.3, indicating moderate lipophilicity, and a topological polar surface area of 50.2 Ų, reflecting its hydrogen-bonding capacity. The compound has one hydrogen bond donor and three hydrogen bond acceptors, influencing its solubility and interaction with biological targets .
2-Chloronicotinic acid serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. For example, it is used as a precursor for impurities like Niflumic Acid Impurity A and Flunixin Related Compound A . Its stability under diverse reaction conditions and compatibility with cross-coupling reactions make it valuable in organic chemistry and drug discovery pipelines.
Properties
Molecular Formula |
C₈H₁₃ClO₂ |
|---|---|
Molecular Weight |
176.64 |
Synonyms |
2-Chloro-3-cyclopentylpropanoic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4-iodopyridine-3-carboxylic acid
- Molecular Formula: C₆H₃ClINO₂
- Molecular Weight : 283.46 g/mol
- Key Features : The iodine substituent at the 4-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocycles. This compound is often used in medicinal chemistry to develop radiopharmaceuticals or labeled probes .
2-Chloro-6-methylisonicotinic acid (CAS 503555-50-8)
5,6-Dichloropyridine-3-carboxylic acid (CAS 3222-50-2)
- Molecular Formula: C₆H₃Cl₂NO₂
- Molecular Weight : 192.00 g/mol
- Key Features : The additional chlorine at the 5-position significantly elevates its electrophilicity, making it a potent intermediate in synthesizing antifungal agents. However, this also increases toxicity risks, limiting its pharmaceutical applications .
Chlorinated Carboxylic Acids with Diverse Backbones
2-Chlorophenoxyacetic Acid
- Molecular Formula : C₈H₇ClO₃
- Molecular Weight : 186.59 g/mol
- CAS: 2942-59-8 (Note: Shared CAS with 2-chloronicotinic acid due to database discrepancies)
- Key Features: The phenoxy backbone differentiates it from pyridine-based analogues. It is widely used as a plant growth regulator and herbicide precursor. Its SMILES string (OC(=O)COC1=CC=CC=C1Cl) highlights the ether linkage, which reduces acidity (pKa ~3.1) compared to 2-chloronicotinic acid (pKa ~2.5) .
2-Chloropropionic Acid
- Molecular Formula : C₃H₅ClO₂
- Molecular Weight : 108.52 g/mol
- CAS : 598-78-7
- Key Features : This aliphatic chloro-carboxylic acid is a liquid at room temperature (vs. the solid state of 2-chloronicotinic acid) and is employed in synthesizing biodegradable polymers via atom transfer radical polymerization (ATRP). Its lower molecular weight and simpler structure enhance industrial scalability .
Comparative Analysis: Physicochemical and Application Profiles
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Applications |
|---|---|---|---|---|
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 1.3 | Pharmaceutical intermediates, NSAID synthesis |
| 2-Chloro-4-iodopyridine-3-carboxylic acid | C₆H₃ClINO₂ | 283.46 | 2.1 | Radiopharmaceuticals, cross-coupling reactions |
| 2-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 186.59 | 1.8 | Herbicides, plant growth regulators |
| 2-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | 0.5 | Polymer synthesis, fine chemicals |
Key Findings :
- Lipophilicity : Pyridine derivatives (e.g., 2-chloronicotinic acid) exhibit higher XLogP3 values than aliphatic analogues (e.g., 2-chloropropionic acid), impacting their membrane permeability in drug design .
- Reactivity : Chlorine position dictates reactivity. For example, 5,6-dichloropyridine-3-carboxylic acid’s dual Cl substituents enhance electrophilicity but raise toxicity, whereas 2-chloronicotinic acid’s single Cl balances reactivity and safety .
- Industrial Use : Aliphatic derivatives like 2-chloropropionic acid dominate large-scale polymer production, while aromatic analogues are niche players in specialty pharmaceuticals .
Q & A
Q. How should researchers design a high-throughput screening (HTS) protocol for 2-Chlorocypionic Acid derivatives?
- Methodology : Develop a modular synthesis platform for derivative generation (e.g., varying substituents at the chlorocyano group). Automate reaction setup using liquid handlers and analyze products via UPLC-MS. Prioritize derivatives based on computational ADMET predictions .
Guidance for Data Reporting
- Structural Validation : Always include NMR spectra (with peak assignments), IR bands, and HRMS data in supplementary materials .
- Reproducibility : Follow the Beilstein Journal’s guidelines for experimental details (e.g., solvent batches, instrument models) .
- Conflict Resolution : Adopt Cochrane Handbook principles for meta-analysis when reconciling contradictory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
